molecular formula C25H21N3 B8630548 N,N''-Di[1,1'-biphenyl]-2-ylguanidine CAS No. 104919-90-6

N,N''-Di[1,1'-biphenyl]-2-ylguanidine

Cat. No.: B8630548
CAS No.: 104919-90-6
M. Wt: 363.5 g/mol
InChI Key: JCHWQMYJHCKEHX-UHFFFAOYSA-N
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Description

N,N''-Di[1,1'-biphenyl]-2-ylguanidine is a high-purity chemical reagent intended for research applications. Guanidine derivatives are of significant scientific interest due to their strong basicity and ability to participate in hydrogen bonding, making them valuable in areas such as organocatalysis and the synthesis of complex organic molecules . The biphenyl substituents in this structure suggest potential for use in material science; similar rigid biphenyl-amine compounds are employed as building blocks for functional polymers, including polyimides with low dielectric constants for advanced telecommunications and electronics, or as components in hole-transport materials for perovskite solar cells . Researchers value this compound for its potential to act as a ligand in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), and as a precursor for the synthesis of nitrogen-rich heterocyclic systems explored as high-energy density materials (HEDMs) . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before use.

Properties

CAS No.

104919-90-6

Molecular Formula

C25H21N3

Molecular Weight

363.5 g/mol

IUPAC Name

1,2-bis(2-phenylphenyl)guanidine

InChI

InChI=1S/C25H21N3/c26-25(27-23-17-9-7-15-21(23)19-11-3-1-4-12-19)28-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H3,26,27,28)

InChI Key

JCHWQMYJHCKEHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=NC3=CC=CC=C3C4=CC=CC=C4)N

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Electronic Coupling : Guanidine’s planar structure and strong hydrogen bonding may enhance electronic coupling compared to amines, but steric effects from biphenyls could counteract this in amorphous systems .
  • Synthetic Versatility : Unlike spiro-conjugated compounds (e.g., SpiroTAD), the target compound is synthetically simpler but may require optimization for thermal stability .
  • Reactivity : Unlike photoredox-active biphenyl amines , the guanidine group likely shifts reactivity toward base-mediated pathways rather than radical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N''-Di[1,1'-biphenyl]-2-ylguanidine, and what purity assessment methods are recommended?

  • Methodological Answer : A viable synthesis route involves reacting sodium dicyanamide with biphenyl-2-amine hydrochloride in 1-butanol under reflux conditions (6–8 hours), followed by vacuum concentration and purification via recrystallization or column chromatography . Purity should be assessed using high-performance liquid chromatography (HPLC) with UV detection or quantitative NMR spectroscopy to confirm the absence of unreacted amines or byproducts.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of techniques:

  • 1H/13C NMR : To verify proton and carbon environments, particularly the guanidine moiety and biphenyl substituents.
  • FT-IR Spectroscopy : To identify characteristic N-H and C=N stretching vibrations (~3400 cm⁻¹ and ~1650 cm⁻¹, respectively).
  • X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles with computed InChI descriptors from structural databases (e.g., PubChem) .

Q. What standard analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with a photodiode array detector (PDA) is recommended for quantification. Use a C18 column with a gradient elution system (acetonitrile/water with 0.1% formic acid). For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode can enhance sensitivity, leveraging the compound’s aromatic and guanidine groups for ionization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under acidic conditions?

  • Methodological Answer : Systematically vary pH (1–7) and monitor degradation or protonation states using UV-Vis spectroscopy (200–400 nm) or LC-MS. Compare results with structurally analogous compounds, such as N,N'-Diphenyl-guanidine-acetic acid complexes, which exhibit pH-dependent stability . Control temperature and ionic strength to isolate confounding variables.

Q. What experimental designs are effective for studying the compound’s role in supramolecular assemblies or coordination chemistry?

  • Methodological Answer :

  • X-ray Diffraction : Co-crystallize the compound with transition metals (e.g., Cu²⁺, Zn²⁺) to analyze coordination geometry.
  • Computational Modeling : Use density functional theory (DFT) to predict binding affinities and hydrogen-bonding interactions, referencing biphenyl-hydrazine frameworks (e.g., N,N'-bis-biphenyl-2-yl-hydrazine) for comparative insights .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of coordination complexes under nitrogen atmosphere.

Q. How can researchers address discrepancies in reported catalytic activity of this compound in organic transformations?

  • Methodological Answer : Replicate experiments under strictly controlled conditions (solvent purity, inert atmosphere, standardized substrate ratios). Use kinetic studies (e.g., time-resolved NMR) to compare turnover frequencies. Cross-validate with alternative catalysts (e.g., 1,3-Diphenylguanidine) to identify structural determinants of activity .

Q. What strategies mitigate challenges in characterizing the compound’s photophysical properties?

  • Methodological Answer : Employ time-dependent DFT (TD-DFT) to model electronic transitions and compare with experimental UV-Vis/fluorescence spectra. Use degassed solvents to minimize oxygen quenching effects. For aggregation-induced emission (AIE) studies, vary solvent polarity (e.g., THF/water mixtures) and monitor emission intensity changes .

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